Rhodosporin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
21879-81-2 |
|---|---|
Molecular Formula |
C16H16O8 |
Molecular Weight |
336.29 g/mol |
IUPAC Name |
(5R,6R,7S)-5,6,7,9,10-pentahydroxy-2-methoxy-7-methyl-6,8-dihydro-5H-anthracene-1,4-dione |
InChI |
InChI=1S/C16H16O8/c1-16(23)4-5-8(14(21)15(16)22)13(20)9-6(17)3-7(24-2)12(19)10(9)11(5)18/h3,14-15,18,20-23H,4H2,1-2H3/t14-,15-,16+/m1/s1 |
InChI Key |
ZQNOLGRKZRDRQO-OAGGEKHMSA-N |
Isomeric SMILES |
C[C@@]1(CC2=C([C@H]([C@H]1O)O)C(=C3C(=O)C=C(C(=O)C3=C2O)OC)O)O |
Canonical SMILES |
CC1(CC2=C(C(C1O)O)C(=C3C(=O)C=C(C(=O)C3=C2O)OC)O)O |
Appearance |
Solid powder |
Purity |
>95% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Bostrycin, Rhodosporin |
Origin of Product |
United States |
Discovery and Isolation of Bostrycin
Isolation Methodologies from Microbial Cultures
Bostrycin can be isolated from microbial cultures using various methods. For instance, in submerged fermentation (SmF) of Nigrospora sp. no. 407, bostrycin was recovered from the cell-free supernatant. nih.gov The supernatant was extracted multiple times with chloroform, and the combined extract was concentrated. nih.gov The residue was then triturated with n-hexane and subjected to silica (B1680970) gel column chromatography. nih.gov
Optimal conditions for bostrycin production by Nigrospora sp. no. 407 in SmF included a medium with 1.0% cane molasses, incubated at 30 °C and 150 rpm for 6 days. nih.gov Solid-state fermentation (SSF) using sugarcane bagasse has also been explored for bostrycin production, with an optimal ratio of bagasse to water of 1:2 for 10 days. nih.gov The production and recovery rate of bostrycin by SmF were reported as 120 mg/L and 40%, respectively. nih.gov
Bostrycin is typically isolated as a dark red solid. adipogen.com It has been reported to be soluble in DMSO (1 mg/ml). caymanchem.comadipogen.com
Structural Characterization and Chemical Synthesis
Early Structural Elucidation Techniques (e.g., IR, UV, MS, NMR Spectroscopy)
Initial structural determination of Bostrycin relied on standard spectroscopic methods prevalent in organic chemistry. Techniques such as Infrared (IR), Ultraviolet (UV), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy were employed to gather information about the functional groups, conjugation systems, molecular weight, and connectivity of atoms within the Bostrycin molecule. mdpi.comegyankosh.ac.in IR spectroscopy provides insights into the presence of characteristic functional groups like hydroxyl and carbonyl groups. UV spectroscopy helps in identifying conjugated systems, such as the anthraquinone (B42736) core. egyankosh.ac.inlehigh.edu Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern, providing clues about the molecular formula and substructures. egyankosh.ac.in NMR spectroscopy, including ¹H NMR and ¹³C NMR, is fundamental for mapping the carbon-hydrogen framework and determining the arrangement of atoms and their electronic environments. mdpi.comegyankosh.ac.in Early studies utilizing these techniques provided the initial proposed structure for Bostrycin. mdpi.com
Revision of Proposed Structure and Absolute Configuration
Following the initial structural proposals based on spectroscopic data, subsequent research led to a revision of both the planar structure and, importantly, the absolute configuration of Bostrycin. mdpi.comrsc.org This revision was often necessitated by discrepancies observed when attempting chemical synthesis based on the proposed structure or through more definitive structural analysis methods. Kelly and co-workers revised the planar structure based on the total synthesis of racemic (+/-)-bostrycin and supported this with an X-ray crystal structure of an O-isopropylidene derivative. mdpi.com Later, Larsen's group further revised the absolute configuration of (-)-bostrycin through an asymmetric synthesis of its enantiomer, (+)-bostrycin, and confirmed this through X-ray analysis of a synthetic intermediate. mdpi.comrsc.orgrsc.orgresearchgate.net This highlights the iterative nature of structure elucidation, where synthesis and advanced analytical techniques play a critical role in confirming or correcting initial assignments.
Advanced Spectroscopic and Crystallographic Analyses
More advanced spectroscopic and crystallographic techniques have been instrumental in definitively establishing the structure and stereochemistry of Bostrycin. Techniques such as 2D NMR (including COSY, HSQC, HMBC) provide more detailed connectivity information and can help in assigning complex spectral patterns. nd.edu High-resolution mass spectrometry (HRMS) offers precise molecular weight determination, aiding in confirming the molecular formula. X-ray crystallography, particularly single-crystal X-ray diffraction (SCXRD), provides unambiguous three-dimensional structural information, including bond lengths, bond angles, and the absolute configuration of chiral centers. rsc.orgrsc.orgresearchgate.netwikipedia.org X-ray analysis of Bostrycin derivatives or synthetic intermediates has been crucial in confirming the revised absolute configuration. mdpi.comrsc.orgresearchgate.net These advanced methods offer higher resolution and certainty compared to early techniques, solidifying the understanding of Bostrycin's molecular architecture.
Total Chemical Synthesis Approaches for Bostrycin and Analogues
The total chemical synthesis of Bostrycin and its analogues has been pursued by researchers for several reasons, including confirming the proposed structure, providing access to larger quantities for biological evaluation, and enabling the synthesis of structural analogues to explore structure-activity relationships. Approaches to the total synthesis of racemic and enantiomerically pure Bostrycin have been reported. mdpi.comdntb.gov.uaacs.org These syntheses often involve constructing the complex tetrahydroanthraquinone (B8792033) core through a series of carefully designed chemical reactions. Different synthetic strategies may employ various key steps, such as Diels-Alder reactions or other cyclization methods, to build the polycyclic framework. researchgate.net The synthesis of Bostrycin derivatives has also been explored to investigate how modifications to the core structure or substituents affect its properties. mdpi.comnih.govfao.org
Enantioselective Synthesis Strategies
Given that Bostrycin possesses multiple chiral centers, the development of enantioselective synthesis strategies has been important for accessing specific stereoisomers. rsc.orgresearchgate.net Enantioselective synthesis aims to produce a single enantiomer of a chiral compound, which is often crucial for studying its biological activity, as different enantiomers can exhibit different pharmacological profiles. Asymmetric synthesis approaches, such as asymmetric Diels-Alder reactions, have been employed in the synthesis of Bostrycin enantiomers. researchgate.net The successful enantioselective synthesis of (+)-bostrycin, for instance, played a key role in revising the absolute configuration of the naturally occurring (-)-bostrycin. mdpi.comrsc.orgrsc.orgresearchgate.net These strategies often involve the use of chiral catalysts, chiral auxiliaries, or starting materials derived from chiral pools to control the stereochemistry of the newly formed chiral centers.
Biosynthetic Pathways and Genetic Determinants
Polyketide Synthase (PKS) Involvement in Biosynthesis
Polyketide synthases (PKSs) are key enzymes in the biosynthesis of bostrycin. Bostrycin is a polyketide-type natural product biosynth.com. Fungal PKSs are broadly categorized into different types, and the core structure of anthraquinones like bostrycin is synthesized in fungi by non-reducing polyketide synthases (nrPKS) nih.govrsc.org. In Fusarium species, the PKS responsible for assembling the polyketide chain for bostrycoidin (B1200951) (a related compound with a similar biosynthetic origin) is encoded by the gene fsr1. This PKS assembles the precursor units from acetyl-CoA and malonyl-CoA nih.gov. The gene cluster responsible for bostrycoidin biosynthesis, which includes fsr1, is found in genomically sequenced Fusarium species nih.gov.
Acetate-Malonate Pathway in Fungal Anthraquinone (B42736) Biosynthesis
Fungal polyketide compounds, including anthraquinones like bostrycin, are primarily synthesized via the acetate-malonate pathway encyclopedia.pubnih.govresearchgate.netrsc.org. This pathway utilizes acetyl-CoA as a starter unit and multiple units of malonyl-CoA as extension units nih.govdtu.dk. The PKS enzyme catalyzes the iterative condensation of these building blocks to form a polyketide chain nih.govrsc.orgdtu.dk. The number of acetate (B1210297) and malonate units incorporated can vary depending on the specific compound and fungal strain encyclopedia.pubnih.gov. For bostrycoidin, a related fungal anthraquinone, the synthesis involves one acetyl-CoA and six malonyl-CoA units nih.gov. The acetate-malonate pathway is distinct from the shikimate pathway, another route for aromatic compound biosynthesis found in plants encyclopedia.pubnih.govpharmacy180.com.
Enzymatic Transformations in Biosynthetic Routes (e.g., O-Methyltransferase, FAD-Dependent Monooxygenase)
Following the assembly of the polyketide backbone by the PKS, a series of enzymatic modifications occur to yield the final bostrycin molecule. These tailoring enzymes contribute to the structural diversity of fungal anthraquinones rsc.org. Key enzymes involved in the biosynthesis of related compounds, and likely in bostrycin biosynthesis, include O-methyltransferases and FAD-dependent monooxygenases nih.gov.
In the biosynthesis of bostrycoidin, which shares a biosynthetic gene cluster with genes involved in fusarubin (B154863) biosynthesis in Fusarium solani, an O-methyltransferase (encoded by fsr2) and an FAD-dependent monooxygenase (encoded by fsr3) are present in the gene cluster alongside the PKS gene (fsr1) nih.gov. O-methyltransferases catalyze the addition of methyl groups to hydroxyl groups, a common modification in fungal secondary metabolism nih.govresearchgate.net. FAD-dependent monooxygenases are enzymes that utilize FAD as a cofactor to catalyze hydroxylation, epoxidation, and oxidative decarboxylation reactions, playing roles in the biosynthesis of various secondary metabolites ebi.ac.ukmdpi.comrsc.orgvt.edu. In the context of bostrycoidin biosynthesis, the FAD-dependent monooxygenase FSR3 is involved in oxygenation nih.gov.
Data on specific enzymatic steps and intermediates directly leading to bostrycin are often inferred from studies on related fungal anthraquinones due to the conserved nature of these pathways researchgate.netrsc.org.
Heterologous Biosynthesis and Pathway Engineering
To overcome challenges associated with low yields and purity in native fungal cultures, heterologous biosynthesis of fungal polyketides, including anthraquinones, has been explored nih.gov. This involves transferring the biosynthetic gene cluster into a different host organism that is easier to cultivate and manipulate nih.govfrontiersin.orgmdpi.com.
Yarrowia lipolytica, an oleaginous yeast with a high flux of acetyl-CoA and malonyl-CoA precursors, has been investigated as a heterologous host for producing fungal polyketides like 6-methylsalicylic acid (6-MSA) and bostrycoidin nih.gov. Studies have demonstrated the successful transfer of the core genes (fsr1, fsr2, and fsr3) from the fusarubin biosynthetic gene cluster of Fusarium solani into Y. lipolytica to produce bostrycoidin nih.gov. While initial yields in Saccharomyces cerevisiae were lower (2.2 mg/L), production in Y. lipolytica reached approximately 35 mg/L, demonstrating the potential of this host for complex fungal polyketide production nih.gov. Pathway engineering approaches, such as overexpressing genes involved in lipid β-oxidation to potentially increase the availability of polyketide precursors, have been attempted to optimize titers in heterologous hosts, although this specific strategy did not show a significant effect on polyketide production in one study nih.gov.
Heterologous expression and pathway engineering are valuable tools for studying fungal biosynthetic pathways and improving the production of valuable secondary metabolites like bostrycin frontiersin.orgmdpi.comnih.gov.
Structural Modification and Structure Activity Relationship Sar Studies
Design and Synthesis of Bostrycin Derivatives
The synthesis of bostrycin derivatives primarily involves altering the tetrahydroanthraquinone (B8792033) core at different positions to investigate how these changes affect biological activity mdpi.com.
Modifications at Tetrahydroanthraquinone Core Positions (e.g., C-2, C-3, C-6, C-7)
Structural modifications have predominantly targeted positions C-2, C-3, C-6, and C-7 of the bostrycin tetrahydroanthraquinone core mdpi.comfrontiersin.org. These positions provide sites for introducing various functional groups and altering the compound's characteristics. For example, modifications at C-2 and C-3 have led to the synthesis of 2,3-ketal derivatives mdpi.com. Nucleophilic substitution reactions have been utilized to introduce different groups at the C-6 and C-7 positions mdpi.com.
Introduction of Diverse Substituents (e.g., Dioxylcarbonyl, Tertiary Amino, Alkylthio Groups)
A variety of substituents have been introduced onto the bostrycin scaffold to study their impact on biological activity. These include dioxylcarbonyl groups at the C-2 and C-3 positions, tertiary amino groups at the C-6 position, and alkylthio or dithiol-substituted derivatives at the C-6 and C-7 positions frontiersin.orgmdpi.com. The incorporation of these groups has been achieved through various synthetic methods, such as reactions with 2,2-dimethoxypropane, 3-methyl-2-butenal, polyoxymethylene, various amines, thiols, and dithiols mdpi.com.
Synthesis of Analogues (e.g., Deoxybostrycin (B1195152) Derivatives)
Beyond modifying bostrycin itself, analogues such as deoxybostrycin have also been used as starting materials for the synthesis of new derivatives mdpi.comnih.gov. Deoxybostrycin, an anthraquinone (B42736) also isolated from Nigrospora sp., has a structure slightly different from bostrycin nih.gov. A series of deoxybostrycin derivatives have been synthesized with modifications at positions C-2, C-3, C-6, and C-7, similar to the alterations made to bostrycin mdpi.comnih.gov.
SAR Elucidation for Enhanced Biological Activities
Structure-activity relationship studies aim to establish connections between the structural characteristics of bostrycin derivatives and their observed biological effects, particularly their cytotoxicity against cancer cells and their antimicrobial potency mdpi.comfrontiersin.org.
Impact of Specific Functional Groups on Cytotoxicity
SAR analysis of bostrycin derivatives has indicated that certain functional groups at specific positions can enhance cytotoxicity frontiersin.orgmdpi.com. For instance, the presence of dioxylcarbonyl groups at the C-2 and C-3 positions has been shown to improve the cytotoxic activity of bostrycin derivatives frontiersin.orgmdpi.com. Tertiary amino groups at the C-6 position have also been linked to enhanced cytotoxicity frontiersin.orgmdpi.com. Furthermore, alkylthio and dithiol-substituted derivatives at the C-6 and C-7 positions have demonstrated potent cytotoxic activity mdpi.comfrontiersin.orgmdpi.com.
Studies have also provided insights into the impact of other modifications. For instance, 2,3-ketal derivatives showed a slight decrease in antiproliferative activity compared to bostrycin nih.gov. Derivatives with tertiary amino groups generally exhibited better activity than those with secondary amino groups mdpi.com. The length of alkylamino substituents also appeared to influence anticancer activity, with longer chains sometimes being beneficial mdpi.com. Phenylamino-substituted derivatives showed better antiproliferative activity against certain cell lines compared to other primary amine-substituted derivatives mdpi.com.
Some modified compounds have shown superior cytotoxicity compared to the parent compound bostrycin and, in some cases, comparable activity to reference anticancer drugs like epirubicin (B1671505) against various cancer cell lines, including MCF-7, MDA-MB-435, A549, HepG2, and HCT-116 mdpi.commdpi.comnih.gov. However, it has also been observed that many of these cytotoxic derivatives also exhibit marked toxicity towards non-cancerous cell lines, such as the immortalized human breast epithelial cell line MCF-10A mdpi.comnih.govdoaj.org.
Here is a table summarizing some cytotoxicity data for Bostrycin and selected derivatives:
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Bostrycin | MCF-7 | 2.18 | mdpi.com |
| Bostrycin | MDA-MB-435 | 2.82 | mdpi.com |
| Bostrycin | A549 | 2.63 | mdpi.com |
| Bostrycin | HepG2 | 7.71 | mdpi.com |
| Bostrycin | HCT-116 | 4.78 | mdpi.com |
| Derivative 98 | MCF-7 | 0.57 | mdpi.com |
| Derivative 98 | MDA-MB-435 | 0.63 | mdpi.com |
| Derivative 98 | A549 | 0.37 | mdpi.com |
| Derivative 98 | HepG2 | 0.82 | mdpi.com |
| Derivative 98 | HCT-116 | 0.68 | mdpi.com |
| Derivative 7 | A549 | 0.78 | mdpi.com |
| Derivative 8 | A549 | 0.52 | mdpi.com |
| Epirubicin | A549 | 0.61 | mdpi.com |
| Derivative 28 | HepG2 | 0.57 | nih.gov |
Correlations between Structural Motifs and Antimicrobial Efficacy
While the search results primarily focus on cytotoxicity, some information regarding the antimicrobial activity and related SAR is available. Bostrycin itself has demonstrated antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Clostridium botulinum caymanchem.comnih.gov. Deoxybostrycin and Bostrycin have shown strong antimicrobial activities against several bacteria, including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Sarcina ventriculi, and Bacillus subtilis, and inhibited Candida albicans frontiersin.org. Deoxybostrycin also exhibited good anti-mycobacterial activity frontiersin.org.
One study on tetrahydroanthraquinones suggested that the hydroxyl group at the C-5 position and the methyl group at the C-7 position are important for antibacterial activity frontiersin.org. While specific SAR data for bostrycin derivatives regarding antimicrobial efficacy is less detailed in the provided sources compared to cytotoxicity, the inherent antimicrobial activity of bostrycin and deoxybostrycin suggests that modifications could potentially impact this property. For instance, bostrycin immobilized on nonwoven polypropylene (B1209903) fabric retained bacteriostatic activity caymanchem.com. Further dedicated SAR studies are needed to fully elucidate the structural requirements for optimal antimicrobial efficacy of bostrycin derivatives.
Biological Activities and Mechanistic Investigations
Antiproliferative and Cytotoxic Activities in Cellular Models
Bostrycin exhibits notable antiproliferative and cytotoxic effects across a spectrum of cellular models, indicating its potential as a cell growth inhibitor.
Studies have shown that bostrycin possesses broad-spectrum anticancer activity against a variety of human cancer cell lines. These include cell lines derived from lung cancer (A549), breast cancer (MCF-7, MDA-MB-435, MDA-MB435A), colon cancer (HCT-116), liver cancer (Hep G2), and gastric cancer (MCG803). wikidata.orgontosight.aictdbase.orgscience.govfishersci.ca Additionally, bostrycin has demonstrated inhibitory effects on tongue squamous cell carcinoma cell lines, specifically SCC9 and SCC25. wikidata.orgctdbase.orgresearchgate.net
Research findings indicate that bostrycin can inhibit the proliferation of these cancer cells, induce cell cycle arrest, and promote apoptosis. In A549 lung adenocarcinoma cells, bostrycin has been shown to inhibit proliferation, halt the cell cycle at the G0/G1 phase, and induce apoptosis. fishersci.canih.govnih.gov The mechanism in A549 cells may involve the downregulation of the PI3K/Akt signaling pathway. ontosight.aifishersci.cawikipedia.org In tongue squamous cell carcinoma cells (SCC9 and SCC25), bostrycin inhibits proliferation and migration by inducing G2/M phase arrest and promoting apoptosis through a mitochondrial apoptosis pathway. wikidata.orgctdbase.org
The cytotoxic potency of bostrycin has been quantified using IC50 values in various cancer cell lines. Representative IC50 values are presented in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 2.18 | ontosight.airesearchgate.net |
| MDA-MB-435 | Breast Cancer | 2.82 | ontosight.airesearchgate.net |
| A549 | Lung Cancer | 2.63 | ontosight.airesearchgate.net |
| HepG2 | Liver Cancer | 7.71 | ontosight.airesearchgate.net |
| HCT-116 | Colon Cancer | 4.78 | ontosight.airesearchgate.net |
| SCC9 | Tongue Squamous Cell Carcinoma | 5.37 µg/mL (equivalent to ~15.97 µM) at 24h | wikidata.orgctdbase.org |
| SCC25 | Tongue Squamous Cell Carcinoma | 3.50 µg/mL (equivalent to ~10.41 µM) at 24h | wikidata.orgctdbase.org |
Note: Conversion from µg/mL to µM for SCC9 and SCC25 assumes a molecular weight of 336.3 g/mol for Bostrycin.
Studies also suggest that bostrycin may exhibit some selectivity towards cancer cells compared to certain normal cell lines, although cytotoxicity to normal cells has been observed at higher concentrations. wikidata.orgontosight.aiscience.govresearchgate.net
The yeast Saccharomyces cerevisiae has been utilized as a model organism to investigate the cytotoxic mechanisms of bostrycin. Studies have shown that bostrycin inhibits the growth and induces cell death in S. cerevisiae in a time- and dose-dependent manner. wikipedia.org
Bostrycin treatment in S. cerevisiae leads to cell cycle arrest at the G1 phase. wikipedia.org Furthermore, bostrycin induces apoptosis in yeast cells. This apoptotic process is mediated by mitochondria and appears to occur via a caspase-independent pathway. ontosight.aiwikipedia.org The induction of apoptosis in yeast by bostrycin has been reported to involve Aif1p and is partially rescued in AIF1 null mutants. Increased levels of intracellular reactive oxygen species (ROS) have also been implicated in the lethal cytotoxicity induced by bostrycin in yeast.
Antimicrobial Activities
Bostrycin possesses antimicrobial properties, primarily directed against Gram-positive bacteria.
Bostrycin demonstrates potent antibacterial activity specifically against Gram-positive bacteria, while showing no activity against Gram-negative bacteria or the fungus Candida albicans. nih.govwikipedia.org Its spectrum of activity against Gram-positive bacteria is broad, including efficacy against Bacillus cereus.
Notably, bostrycin is active against several clinically important and foodborne pathogens. These include methicillin-resistant Staphylococcus aureus (MRSA), Streptococcus pneumoniae, vancomycin-resistant Enterococcus (VRE), Staphylococcus aureus, and the food poisoning bacterium Clostridium botulinum. nih.govnih.govwikipedia.org Research has shown a bacteriostasis rate of up to 91% against Staphylococcus aureus in certain applications.
The antibacterial mechanism of bostrycin against Gram-positive bacteria is attributed to its direct action on the nascent pentapeptide of peptidoglycan, which blocks cell wall biosynthesis. This mechanism explains its selectivity for Gram-positive bacteria, which have a thick peptidoglycan layer, unlike Gram-negative bacteria with their outer membrane.
In addition to its activity against other Gram-positive bacteria, bostrycin has also shown efficacy against Mycobacterium tuberculosis. researchgate.netnih.govnih.govwikipedia.org Investigations into its mechanism against M. tuberculosis have indicated that bostrycin acts as a weak in vitro inhibitor of the effector protein tyrosine phosphatase (MptpB) secreted by M. tuberculosis. researchgate.netwikipedia.org
Phytotoxic Activities
Bostrycin exhibits phytotoxic properties. It was identified as a nonspecific phytotoxin produced by Alternaria eichhorniae, a known pathogen of the water hyacinth (Eichhornia crassipes). asm.org Studies have shown that bostrycin, along with its derivative 4-deoxybostrycin, can induce necrosis on tested plant leaves. asm.org The phytotoxic effects of crystalline bostrycin on water hyacinth leaves were observed at concentrations as low as approximately 7 micrograms/ml. asm.org
Molecular and Cellular Mechanisms of Action
The molecular and cellular mechanisms underlying bostrycin's effects have been explored in various model systems, including yeast and human cancer cell lines. These studies highlight its multifaceted interactions with cellular machinery.
Cell Cycle Modulation and Arrest Induction
Bostrycin has been demonstrated to inhibit cell proliferation by interfering with the cell cycle. In the yeast Saccharomyces cerevisiae, bostrycin treatment leads to cell cycle arrest specifically at the G1 phase in a dose-dependent manner. oup.comoup.com This G1 arrest inhibits yeast cell growth. oup.com Similarly, in human lung carcinoma A549 cells, bostrycin treatment results in a significant increase in the population of cells in the G0/G1 phase, indicating a G0/G1 phase arrest. nih.govresearchgate.netnih.govdntb.gov.uasemanticscholar.orgsci-hub.se Conversely, studies on tongue squamous cell carcinoma cells (SCC9 and SCC25) have shown that bostrycin can induce cell cycle arrest at the G2/M phase. amegroups.orgnih.gov
The effect of Bostrycin on Cell Cycle Arrest in Different Organisms/Cell Lines:
| Organism/Cell Line | Observed Cell Cycle Arrest Phase | Relevant Citations |
| Saccharomyces cerevisiae (Yeast) | G1 | oup.comoup.com |
| Human Lung Carcinoma A549 Cells | G0/G1 | nih.govresearchgate.netnih.govdntb.gov.uasemanticscholar.orgsci-hub.se |
| Tongue Squamous Carcinoma Cells | G2/M | amegroups.orgnih.gov |
Apoptosis Induction Pathways
Bostrycin is recognized as an inducer of apoptosis. In the yeast Saccharomyces cerevisiae, bostrycin triggers cell death characterized by hallmarks of apoptosis, including chromatin condensation, DNA fragmentation, and externalization of phosphatidylserine (B164497). oup.comoup.comnih.gov This apoptotic process in yeast is mitochondria-mediated and caspase-independent. oup.comoup.comnih.govmsu.runih.govresearchgate.net It has been shown to depend on Aif1p (apoptosis-inducing factor) but not on Yca1p, the yeast homologue of mammalian caspases. oup.comoup.comnih.govresearchgate.net Bostrycin treatment in yeast also leads to a decrease in mitochondrial membrane potential and mitochondrial destruction. oup.comoup.comnih.gov Beyond yeast, bostrycin has been shown to induce apoptosis in human lung adenocarcinoma A549 cells nih.gov and through a mitochondrial apoptotic pathway in tongue squamous cell carcinoma cells. amegroups.orgnih.gov
Signaling Pathway Perturbations
Investigations into bostrycin's effects on cellular signaling have revealed its ability to perturb key pathways. In human lung carcinoma A549 cells, bostrycin inhibits cell proliferation, and this effect is associated with the downregulation of the PI3K/Akt signaling pathway. nih.govnih.govsemanticscholar.orgmdpi.com This downregulation is evidenced by decreased levels of p110α, a subunit of PI3K, and reduced phosphorylation of Akt (p-Akt). nih.gov Furthermore, studies have indicated that bostrycin can induce apoptosis in breast cancer cells through the Akt/FOXO pathway. amegroups.orgmdpi.commdpi.comdntb.gov.ua Akt is known to act as a negative regulator of FOXO1 through phosphorylation. aginganddisease.org
Protein Target Interactions
Bostrycin and its derivatives have been explored for their interactions with specific protein targets. Notably, bostrycin has demonstrated inhibitory activity against Mycobacterium tuberculosis protein tyrosine phosphatase (MptpB). medkoo.comingentaconnect.comsilae.itymerdigital.comresearchgate.net MptpB is considered a crucial virulence factor for the survival of M. tuberculosis within host macrophages. researchgate.net While bostrycin itself exhibits inhibitory activity against MptpB, certain derivatives have shown even greater potency. ingentaconnect.comsilae.itymerdigital.com Research suggests that the hydroxyl groups present in the structure of bostrycin are essential for its inhibitory activity against MptpB. ingentaconnect.com
Inhibitory Activity of Bostrycin and a Derivative Against MptpB:
| Compound | IC₅₀ Against MptpB (µM) | Relevant Citations |
| Bostrycin | 327.6 ± 60.4 | ingentaconnect.comsilae.itymerdigital.com |
| Compound 25 | 64.6 ± 9.1 | ingentaconnect.comsilae.itymerdigital.com |
Regulation of Gene Expression
Bostrycin has been shown to influence gene expression, particularly the regulation of microRNAs. Treatment of human lung carcinoma A549 cells with bostrycin leads to the upregulation of microRNA-638 and microRNA-923. nih.govnih.govdntb.gov.uasemanticscholar.orgmdpi.commdpi.comfrontiersin.org These microRNAs are thought to play a role in tumor inhibition. nih.gov MicroRNA-638, for instance, has been reported to function as a tumor suppressor by regulating processes such as cell proliferation, apoptosis, metastasis, and autophagy. frontiersin.org
Reactive Oxygen Species (ROS) Generation and Cellular Impact
Bostrycin, as an anthracenedione compound belonging to the quinone family, is understood to exert cytotoxicity through mechanisms that can involve redox cycling and the generation of reactive oxygen species (ROS) oup.com. ROS are highly reactive chemicals derived from diatomic oxygen, water, and hydrogen peroxide, including species such as superoxide (B77818) (O₂⁻), hydroxyl radical (•OH), and hydrogen peroxide (H₂O₂). They are naturally produced as a byproduct of cellular metabolism, particularly in mitochondria wikipedia.orgnih.gov. While ROS play roles in cellular signaling and homeostasis, excessive levels can lead to oxidative stress and damage to cellular components like lipids, DNA, RNA, and proteins wikipedia.orgmdpi.comfrontiersin.org.
Studies using the yeast Saccharomyces cerevisiae as a model system have investigated the cellular impact of bostrycin, showing that it inhibits cell proliferation and induces cell death in a time- and dose-dependent manner oup.comoup.com. This lethal cytotoxicity is associated with increased intracellular ROS levels oup.comoup.com. Research indicates that bostrycin treatment leads to a significant increase in ROS production oup.com. For instance, approximately 40% of yeast cells treated with bostrycin showed a notable increase in ROS levels within one hour oup.com. This ROS generation is considered a likely consequence leading to cell death oup.com. The induction of ROS by bostrycin in yeast has been linked to a mitochondria-mediated apoptotic pathway, characterized by events such as chromatin condensation, DNA fragmentation, and externalization of phosphatidylserine oup.comoup.com. Bostrycin treatment also resulted in a reduction of mitochondrial membrane potential and mitochondrial fragmentation, further supporting the involvement of mitochondria in the induced apoptosis oup.com.
The generation of ROS by quinones can occur through redox cycling, where oxygen is catalytically reduced to superoxide and other ROS oup.com. Intracellular ROS are typically managed by antioxidant systems, such as glutathione (B108866) and superoxide dismutase oup.com. However, when ROS production overwhelms these defense mechanisms, oxidative stress ensues, leading to cellular damage and potentially programmed cell death wikipedia.orgnih.govmdpi.com. The findings in S. cerevisiae suggest that bostrycin's cytotoxic effects are, at least in part, mediated by its ability to induce oxidative stress through increased ROS generation, triggering a mitochondria-dependent apoptotic pathway oup.comoup.com.
Inhibition of Bacterial Cell Wall Biosynthesis
Bostrycin has demonstrated antibacterial activity, specifically against Gram-positive bacteria nycu.edu.twnih.govmedkoo.comcaymanchem.com. This selective toxicity is attributed to its mechanism of action targeting the bacterial cell wall, a structure essential for the survival of most bacteria but absent in mammalian cells libretexts.orgsigmaaldrich.comcreative-biolabs.com. The bacterial cell wall is primarily composed of peptidoglycan, a complex polymer that provides structural integrity and protects the cell from osmotic lysis libretexts.orgsigmaaldrich.comcreative-biolabs.com.
Research indicates that in Gram-positive bacteria, bostrycin directly interferes with the biosynthesis of the peptidoglycan layer nycu.edu.twnih.gov. Specifically, it is reported to act on the nascent pentapeptide of the peptidoglycan, thereby blocking the synthesis of the cell wall nycu.edu.twnih.gov. This disruption weakens the peptidoglycan scaffold, ultimately compromising the structural integrity of the bacterial cell wall sigmaaldrich.comcreative-biolabs.com.
The differential activity of bostrycin against Gram-positive bacteria compared to Gram-negative bacteria is explained by the differences in their cell envelope structures nycu.edu.twnih.gov. Gram-positive bacteria have a thick, homogeneous layer of peptidoglycan outside the plasma membrane, which is directly accessible to bostrycin nycu.edu.twnih.gov. In contrast, Gram-negative bacteria possess a thinner peptidoglycan layer covered by an outer membrane, which likely prevents bostrycin from reaching its target in the peptidoglycan layer nycu.edu.twnih.gov.
Studies have shown bostrycin's potent antibacterial activity against a range of Gram-positive bacteria, including Bacillus cereus and important nosocomial strains such as methicillin-resistant S. aureus (MRSA), S. pneumoniae, vancomycin-resistant Enterococcus (VRE), and M. tuberculosis nycu.edu.twmedkoo.comcaymanchem.com. The inhibition of bacterial growth by bostrycin has been observed in various experimental setups, including liquid cultures and when immobilized on surfaces nycu.edu.twnih.gov. For example, bostrycin immobilized on nonwoven polypropylene (B1209903) fabric maintained its inhibitory effect on S. aureus cell growth nycu.edu.tw.
The mechanism of inhibiting cell wall biosynthesis by targeting the nascent pentapeptide of peptidoglycan is a critical aspect of bostrycin's antibacterial activity against Gram-positive pathogens. This mode of action is distinct from some other cell wall synthesis inhibitors like beta-lactams, which target penicillin-binding proteins involved in cross-linking peptidoglycan chains, or glycopeptides like vancomycin, which interfere with transglycosylation and transpeptidation by binding to the D-Ala-D-Ala terminus of the peptidoglycan precursor libretexts.orgsigmaaldrich.comcreative-biolabs.comnih.gov.
Preclinical Research Methodologies and Findings in Vitro Emphasis
In Vitro Biological Activity Assays
Cell Proliferation and Cytotoxicity Assays (e.g., MTT Assay)
The cytotoxic effects of bostrycin and its synthetic derivatives have been evaluated in vitro against a panel of human cancer cell lines and a non-cancerous cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability and proliferation. A reduction in metabolic activity suggests cytotoxic or cytostatic effects of the tested compound.
In one study, the inhibitory activities of bostrycin and its analogues were assessed against five human cancer cell lines: MCF-7 (breast adenocarcinoma), MDA-MB-435 (melanoma), A549 (lung carcinoma), HepG2 (hepatocellular carcinoma), and HCT-116 (colorectal carcinoma). Additionally, the cytotoxicity was evaluated against the non-cancerous MCF-10A human breast epithelial cell line to assess selectivity. The results, expressed as IC₅₀ values (the concentration required to inhibit 50% of cell growth), demonstrated that bostrycin exhibits broad-spectrum antitumor activity. nih.gov Several of its synthetic derivatives showed cytotoxicities comparable to the positive control, epirubicin (B1671505). nih.gov However, these derivatives also displayed significant cytotoxicity towards the non-cancerous MCF-10A cells. nih.gov
Another investigation focused on the effect of bostrycin on human lung adenocarcinoma A549 cells, confirming a significant inhibition of cell proliferation. nih.gov
Below is a data table summarizing the cytotoxic activity of Bostrycin against various cell lines as determined by the MTT assay.
| Cell Line | Cell Type | IC₅₀ (µM) |
|---|---|---|
| MCF-7 | Breast Adenocarcinoma | 1.52 |
| MDA-MB-435 | Melanoma | 1.85 |
| A549 | Lung Carcinoma | 1.66 |
| HepG2 | Hepatocellular Carcinoma | 3.45 |
| HCT-116 | Colorectal Carcinoma | 2.13 |
| MCF-10A | Non-cancerous Breast Epithelial | 2.54 |
Apoptosis Detection Techniques (e.g., Chromatin Condensation, DNA Fragmentation, Phosphatidylserine (B164497) Externalization)
Bostrycin has been identified as a potent inducer of apoptosis, a form of programmed cell death, in various cell types. The induction of apoptosis by bostrycin has been confirmed through the observation of characteristic cellular and molecular changes.
In a study using the yeast Saccharomyces cerevisiae as a model organism, bostrycin-induced cell death was accompanied by hallmark features of apoptosis. nycu.edu.tw These included:
Chromatin Condensation: The condensation of chromatin, a key nuclear event in apoptosis, was observed in yeast cells treated with bostrycin.
DNA Fragmentation: The cleavage of DNA into smaller fragments, another characteristic of apoptosis, was also detected.
Phosphatidylserine Externalization: In healthy cells, phosphatidylserine is located on the inner leaflet of the plasma membrane. During apoptosis, it is translocated to the outer leaflet. This externalization was observed in bostrycin-treated yeast cells. nycu.edu.tw
Furthermore, research on human cancer cells has corroborated these findings. Bostrycin was shown to induce apoptosis in human lung adenocarcinoma A549 cells and breast cancer cells. nih.govnih.gov The mechanism in breast cancer cells is reported to be mediated through the Akt/FOXO signaling pathway. nih.gov
Cell Cycle Analysis (e.g., Flow Cytometry)
The antiproliferative activity of bostrycin is associated with its ability to interfere with the normal progression of the cell cycle. Flow cytometry is a common technique used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Studies on human lung adenocarcinoma A549 cells have demonstrated that treatment with bostrycin leads to cell cycle arrest in the G0/G1 phase. nih.gov This blockage prevents cells from entering the S phase, during which DNA synthesis occurs, thereby inhibiting cell proliferation. Similarly, in the yeast model Saccharomyces cerevisiae, bostrycin was found to inhibit cell proliferation by blocking the cell cycle at the G1 phase. nycu.edu.tw This indicates a conserved mechanism of action across different eukaryotic organisms.
Antimicrobial Susceptibility Testing
Bostrycin has demonstrated significant and selective antimicrobial activity, particularly against Gram-positive bacteria. Its efficacy has been evaluated using antimicrobial susceptibility testing methods.
Research has shown that bostrycin exhibits potent antibacterial activity against a broad spectrum of Gram-positive bacteria. nih.gov Notably, it is also effective against several nosocomial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). nih.gov In contrast, bostrycin does not show any antibacterial activity against Gram-negative bacteria, nor does it exhibit antifungal activity against Candida albicans. nih.gov
The proposed mechanism for its antibacterial action against Gram-positive bacteria involves the inhibition of cell wall biosynthesis. It is believed that bostrycin directly targets the nascent penta-peptide of peptidoglycan, a critical component of the Gram-positive bacterial cell wall, thereby blocking its synthesis. nih.gov
The following table summarizes the antimicrobial spectrum of Bostrycin.
| Organism | Organism Type | Susceptibility |
|---|---|---|
| Bacillus cereus | Gram-positive Bacteria | Susceptible |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-positive Bacteria | Susceptible |
| Streptococcus pneumoniae | Gram-positive Bacteria | Susceptible |
| Vancomycin-resistant Enterococcus (VRE) | Gram-positive Bacteria | Susceptible |
| Gram-negative bacteria (general) | Gram-negative Bacteria | Resistant |
| Candida albicans | Fungi | Resistant |
Molecular Biology and Proteomic Techniques for Mechanistic Elucidation
To understand the molecular mechanisms underlying the biological activities of bostrycin, various molecular biology and proteomic techniques have been employed. These methods have been instrumental in identifying the signaling pathways and key molecular players involved in bostrycin's effects on cancer cells.
In the study of human lung adenocarcinoma A549 cells, a combination of techniques was used to elucidate the mechanism of bostrycin-induced cell proliferation inhibition and apoptosis. nih.gov These included:
Microarray analysis: This high-throughput technique was used to identify changes in the expression of a large number of genes and microRNAs following bostrycin treatment. The study found an upregulation of microRNA-638 and microRNA-923 in bostrycin-treated cells. nih.gov
Real-time PCR: This method was used to validate the findings from the microarray analysis and quantify the changes in the expression of specific microRNAs.
Western blotting: This technique was employed to analyze the protein levels of key components of signaling pathways. The results showed a downregulation of p110α, a catalytic subunit of PI3K, and phosphorylated Akt/PKB proteins. nih.gov Concurrently, an increase in the activity of the p27 protein, a cyclin-dependent kinase inhibitor, was observed. nih.gov
These findings suggest that bostrycin exerts its effects on A549 cells, at least in part, by modulating the PI3K/Akt signaling pathway.
Furthermore, in breast cancer cells, bostrycin has been shown to induce apoptosis through the Akt/FOXO pathway. nih.gov In the yeast Saccharomyces cerevisiae, the apoptotic pathway induced by bostrycin is reported to be Aif1p-dependent and mitochondria-mediated. nih.gov The elucidation of these pathways likely involved techniques such as Western blotting to detect changes in the phosphorylation status and subcellular localization of key proteins, as well as genetic approaches using knockout strains to confirm the involvement of specific proteins like Aif1p.
Gene Expression Analysis (e.g., Microarray, Real-time PCR)
Gene expression analysis is a fundamental methodology in preclinical research to understand how a compound of interest, such as Bostrycin, may alter the transcriptional landscape of cells. Techniques like DNA microarrays and quantitative real-time polymerase chain reaction (qRT-PCR) are employed to measure the expression levels of thousands of genes simultaneously or to quantify the expression of specific target genes, respectively.
In a typical microarray experiment, messenger RNA (mRNA) is isolated from control and compound-treated cells. This mRNA is then reverse-transcribed into complementary DNA (cDNA), which is labeled with fluorescent dyes and hybridized to a microarray chip containing thousands of known gene sequences. The intensity of the fluorescent signal at each spot on the array corresponds to the expression level of that particular gene. Computational analysis of the data can then reveal which genes are significantly up- or down-regulated in response to the compound.
Quantitative RT-PCR is a more targeted approach used to validate the findings from microarrays or to investigate the expression of a small number of genes of interest. In this technique, mRNA is again converted to cDNA, which then serves as a template in a PCR reaction with gene-specific primers. The amplification of the DNA is monitored in real-time using fluorescent dyes. This allows for the precise quantification of the initial amount of mRNA for a specific gene.
Table 1: Hypothetical Data Representation for Gene Expression Analysis of Bostrycin
| Gene | Fold Change (Bostrycin-treated vs. Control) | p-value | Regulation |
| Gene X | 2.5 | <0.05 | Upregulated |
| Gene Y | -3.2 | <0.05 | Downregulated |
| Gene Z | 1.1 | >0.05 | No significant change |
Note: This table is a hypothetical representation and is not based on actual experimental data for Bostrycin.
Protein Expression and Phosphorylation Analysis (e.g., Western Blotting)
To determine if the changes in gene expression translate to alterations at the protein level, researchers utilize techniques like Western blotting. This method allows for the detection and quantification of specific proteins in a complex mixture, such as a cell lysate.
In a Western blot, proteins from control and compound-treated cells are separated by size using gel electrophoresis. The separated proteins are then transferred to a solid membrane. This membrane is subsequently incubated with a primary antibody that specifically recognizes the protein of interest. A secondary antibody, which is conjugated to an enzyme or a fluorescent molecule and recognizes the primary antibody, is then added. The signal generated by the secondary antibody allows for the visualization and quantification of the target protein.
Furthermore, Western blotting can be used to investigate post-translational modifications, such as phosphorylation. Phosphorylation is a key mechanism for regulating protein activity. By using primary antibodies that specifically recognize the phosphorylated form of a protein, researchers can assess how a compound like Bostrycin might affect cellular signaling pathways.
Table 2: Hypothetical Data Representation for Western Blot Analysis of Bostrycin
| Protein Target | Change in Expression (Bostrycin-treated vs. Control) | Change in Phosphorylation (Bostrycin-treated vs. Control) |
| Protein A | Increased | No significant change |
| Protein B | No significant change | Decreased |
| Protein C | Decreased | Not applicable |
Note: This table is a hypothetical representation and is not based on actual experimental data for Bostrycin.
Proteomic Characterization for Molecular Target Identification
Proteomics involves the large-scale study of proteins, particularly their structures and functions. In the context of preclinical compound analysis, proteomics can be a powerful tool for identifying the molecular targets of a compound like Bostrycin.
One common approach is affinity-based proteomics. In this method, the compound of interest is immobilized on a solid support, such as beads. A cell lysate is then passed over these beads. Proteins that bind to the compound will be captured, while non-binding proteins will be washed away. The captured proteins can then be identified using techniques like mass spectrometry.
Another approach is to use quantitative proteomics to compare the proteomes of control and compound-treated cells. Techniques such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) can be used to label proteins from the different conditions. The samples are then mixed, and the proteins are identified and quantified by mass spectrometry. Significant changes in the abundance or post-translational modification of specific proteins in the presence of the compound can provide clues about its mechanism of action and potential molecular targets.
Table 3: Hypothetical Data Representation for Proteomic Analysis of Bostrycin
| Identified Protein | Fold Change in Abundance (Bostrycin-treated vs. Control) | Potential Role |
| Enzyme 1 | -5.0 | Metabolic pathway |
| Transcription Factor 2 | 3.5 | Gene regulation |
| Kinase 3 | No significant change | Cellular signaling |
Note: This table is a hypothetical representation and is not based on actual experimental data for Bostrycin.
Emerging Research Directions and Biotechnological Applications
Role as a Biochemical Coupling Agent
The unique chemical structure of bostrycin, which features two active carbonyl groups, allows it to function effectively as a coupling agent. nycu.edu.tw This property enables it to form covalent bonds with other molecules, particularly those containing amino groups, making it a promising tool for linking biological molecules to various surfaces or matrices. nycu.edu.tw This functionality is central to its application in protein immobilization and the modification of biomaterials. nycu.edu.twnih.gov
Bostrycin has been successfully used as a novel coupling agent to immobilize enzymes on synthetic surfaces. nycu.edu.tw In one study, bostrycin was first immobilized on a nonwoven polypropylene (B1209903) (PP) fabric. The fabric's surface was activated using glutaraldehyde (B144438) and polyethyleneimine, after which bostrycin was attached via a cross-linking reaction between one of its carbonyl groups and the amino groups of the polyethyleneimine. nycu.edu.tw
Subsequently, an enzyme, glucose oxidase, was immobilized onto the bostrycin-treated fabric. The second carbonyl group on the immobilized bostrycin reacted with amino groups on the enzyme, creating a stable linkage. nycu.edu.tw This method of immobilization not only secured the enzyme to the fabric but also conferred enhanced stability. The immobilized glucose oxidase demonstrated high activity and improved thermal stability compared to its free form. nycu.edu.twnih.gov Furthermore, the enzyme retained a significant portion of its activity even after repeated use, highlighting the robustness of the bostrycin-mediated linkage. nycu.edu.twnih.gov
| Number of Assay Cycles | Remaining Enzyme Activity (%) |
|---|---|
| 1 | 100 |
| 10 | ~90 |
| 20 | ~80 |
| 30 | 70 |
Biomaterial-centered infections are a significant challenge in medical applications, often involving the formation of bacterial biofilms on the surfaces of implanted devices. nycu.edu.tw Covalently binding an antimicrobial agent to the biomaterial surface is a promising strategy to prevent such infections. nycu.edu.tw Bostrycin's dual functionality as both a coupling agent and an antimicrobial compound makes it particularly suitable for this purpose. nycu.edu.twnih.gov
When bostrycin is immobilized on a surface like nonwoven polypropylene fabric, the material gains a potent bacteriostatic effect. nycu.edu.tw Research has shown that the bostrycin-treated fabric effectively inhibits the growth of a wide range of Gram-positive bacteria. nycu.edu.tw This antimicrobial activity is retained even after a protein, such as glucose oxidase, is subsequently immobilized on the surface. nycu.edu.twnih.gov This creates a multifunctional biomaterial that combines enzymatic activity with inherent resistance to bacterial colonization, potentially reducing the risk of biomaterial-associated infections. nycu.edu.tw
Sustainable Production Methods (e.g., Utilization of Agro-Industrial Residues)
The commercial viability of bostrycin applications depends on cost-effective and sustainable production methods. nih.gov A promising approach involves the use of agro-industrial residues as fermentation substrates, which are abundant and inexpensive by-products of the sugar industry. nih.govnih.gov Research has demonstrated that the fungus Nigrospora sp. can efficiently produce bostrycin using materials like cane molasses and sugarcane bagasse. nih.gov
Two primary fermentation techniques have been optimized for this purpose: submerged fermentation (SmF) and solid-state fermentation (SSF). nih.gov
In submerged fermentation , optimal production was achieved using a medium containing 1.0% cane molasses, with incubation at 30°C and 150 rpm for six days. nih.govnih.gov
In solid-state fermentation , sugarcane bagasse was used, with an optimal bagasse-to-water ratio of 1:2 and a 10-day incubation period. nih.govnih.gov
These methods represent an economical and environmentally friendly way to produce bostrycin, transforming low-value agricultural waste into a high-value biochemical. nih.govfrontiersin.org
| Parameter | Value |
|---|---|
| Substrate | Cane Molasses |
| Fermentation Method | Submerged Fermentation (SmF) |
| Production Yield | 120 mg/L |
| Recovery Rate | 40% |
Future Directions in Analog Development for Enhanced Efficacy
To improve the therapeutic potential and explore the structure-activity relationships (SAR) of bostrycin, researchers are synthesizing a variety of derivatives or analogs. nih.gov This involves chemically modifying the core tetrahydroanthraquinone (B8792033) structure to create new compounds with potentially enhanced efficacy or novel biological activities. nih.gov
Key modification strategies have focused on different positions of the bostrycin molecule:
Positions C-2 and C-3: The hydroxyl groups at these positions have been targeted to create 2,3-ketal derivatives. nih.gov
Position C-6: The methoxy (B1213986) group at this position has been replaced through nucleophilic displacement reactions with various amines, resulting in a series of alkyl/arylamino derivatives. nih.gov
Position C-7: Modifications at this position have also been explored. nih.gov
By creating a library of these analogs and evaluating their biological activities, researchers can identify which structural features are crucial for efficacy. This knowledge guides the rational design of new derivatives with superior properties, representing a key future direction in bostrycin-related research. nih.gov
Computational and In Silico Approaches to Drug Discovery
Modern drug discovery heavily relies on computational, or in silico, methods to accelerate the identification and optimization of lead compounds. nih.govbeilstein-journals.org These approaches are highly applicable to the study of bostrycin and its analogs. Computational tools can streamline the discovery process, reducing time and costs compared to traditional experimental methods alone. nih.gov
Key computational techniques in this context include:
Molecular Docking: This structure-based method predicts how a molecule like bostrycin might bind to the three-dimensional structure of a biological target, such as a protein or enzyme. beilstein-journals.orgnih.gov It scores and ranks potential binding poses, helping to identify promising drug candidates and understand their mechanism of action. nih.gov
Virtual Screening: This involves using docking techniques to screen large digital libraries of compounds against a specific target to identify potential "hits" for further experimental testing. beilstein-journals.org
Ligand-Based Approaches: When the 3D structure of a target is unknown, these methods use the principle that molecules with similar chemical structures are likely to have similar biological activities. nih.gov This can be used to predict the targets of bostrycin analogs based on their similarity to known active compounds.
Molecular Dynamics (MD) Simulations: MD simulations can provide a more accurate and dynamic picture of the protein-ligand interaction over time, refining the static predictions from molecular docking and yielding more precise estimations of binding affinity. nih.govresearchgate.net
By applying these in silico tools, researchers can efficiently predict the biological activities of new bostrycin analogs, prioritize them for synthesis and testing, and gain deeper insights into their therapeutic potential. nih.gov
Q & A
Q. What are the primary mechanisms through which Bostrycin induces apoptosis in eukaryotic cells?
Bostrycin triggers mitochondria-mediated apoptosis by disrupting mitochondrial membrane potential, increasing reactive oxygen species (ROS), and activating pro-apoptotic proteins like Bax. In yeast, this process is dependent on Aif1p (apoptosis-inducing factor) but independent of caspase-like protease Yca1p . In human cancer cells (e.g., A549 lung carcinoma), Bostrycin downregulates the PI3K/Akt pathway, leading to FOXO activation and cell cycle arrest . Key experimental methods include flow cytometry for ROS detection, TUNEL assays for DNA fragmentation, and Western blotting for protein expression analysis .
Q. What experimental models are commonly used to study Bostrycin’s bioactivity?
- Yeast (Saccharomyces cerevisiae): Used to study mitochondrial dysfunction, ROS generation, and Aif1p-dependent apoptosis .
- Human cancer cell lines: SCC9/SCC25 (tongue squamous cell carcinoma), A549 (lung carcinoma), and MCF-7 (breast cancer) are employed to evaluate dose-dependent cytotoxicity (10–30 μM) and pathway-specific effects (e.g., Akt/FOXO) .
- In vitro assays: MTT assays for proliferation, Annexin-V/PI staining for apoptosis, and cell cycle analysis via flow cytometry .
Q. How is Bostrycin’s cytotoxicity quantified in vitro?
Cytotoxicity is assessed via:
- MTT assays: Measures metabolic activity reduction in A549 cells (IC₅₀ ≈ 20 μM after 72 hours) .
- Colony-forming unit (CFU) counts: Evaluates yeast cell viability post-Bostrycin treatment (e.g., 49.3% survival at 160 mg/mL for 24 hours) .
- ROS-specific probes: DCFH-DA staining quantifies oxidative stress .
Advanced Research Questions
Q. How do experimental models influence observed apoptotic pathways of Bostrycin?
- Yeast vs. human cells: In yeast, apoptosis is Aif1p-dependent and caspase-independent, while in human cells, caspase-3 activation and Akt pathway inhibition dominate .
- Cell cycle arrest discrepancies: Bostrycin induces G1-phase arrest in yeast but G2/M-phase arrest in SCC9 cells, likely due to differences in cyclin-dependent kinase regulation .
- Methodological considerations: Use mutant strains (e.g., aif1Δ, yca1Δ) or pathway inhibitors (e.g., Akt siRNA) to isolate mechanisms .
Q. What contradictions exist in Bostrycin’s reported mechanisms of action?
- ROS role: While Bostrycin increases ROS in yeast, ROS scavengers only partially rescue viability, suggesting additional pathways (e.g., direct mitochondrial damage) contribute to apoptosis .
- Akt pathway modulation: In breast cancer, Bostrycin inhibits Akt to activate FOXO, but in lung cancer, PI3K/Akt downregulation is accompanied by PARP cleavage, indicating caspase-dependent apoptosis .
- Resolution strategies: Comparative studies across models using transcriptomics/proteomics can clarify context-dependent mechanisms .
Q. How can structural modifications of Bostrycin enhance its antitumor efficacy?
- SAR studies: Derivatives modified at positions 2, 3, 6, and 7 of the tetrahydroanthraquinone core show enhanced activity against MCF-7 and HepG2 cells. For example, compound 29 (6-O-methyl-bostrycin) exhibits IC₅₀ values 3-fold lower than the parent compound .
- Methodology: Synthetic routes involve regioselective methylation/acylation, followed by cytotoxicity screening across 5 cancer cell lines .
Methodological Guidance
Q. How to optimize experimental parameters for Bostrycin studies?
- Dose selection: Start with 10–30 μM for human cells and 80–160 mg/mL for yeast, based on dose-response curves .
- Time points: Assess apoptosis at 6–24 hours (yeast) and 24–72 hours (human cells) to capture early vs. late effects .
- Controls: Include DMSO (solvent control) and ROS scavengers (e.g., NAC) to validate specificity .
Q. What statistical approaches are recommended for analyzing Bostrycin’s bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
